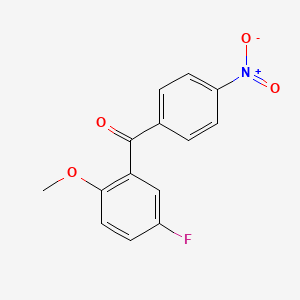![molecular formula C13H14 B14620647 6-Phenylbicyclo[3.2.0]hept-6-ene CAS No. 57293-41-1](/img/structure/B14620647.png)
6-Phenylbicyclo[3.2.0]hept-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylbicyclo[320]hept-6-ene is a bicyclic compound characterized by a phenyl group attached to a bicycloheptene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbicyclo[3.2.0]hept-6-ene can be achieved through several methods. One common approach involves the addition of dichloroketene to cyclopentene, followed by dehalogenation and reaction with phenyl magnesium bromide. The resulting alcohol is then dehydrated using p-toluensulphonic acid to form the desired bicyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylbicyclo[3.2.0]hept-6-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can react with carbenes, such as bromofluorocarbene, to form fluoro-indanes.
Oxidation Reactions: It can be oxidized by various oxidizing agents to form corresponding ketones and alcohols.
Substitution Reactions: The phenyl group can undergo electrophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Bromofluorocarbene: Used in addition reactions to form fluoro-indanes.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Major Products Formed
Fluoro-indanes: Formed from carbene addition reactions.
Ketones and Alcohols: Formed from oxidation reactions.
Applications De Recherche Scientifique
6-Phenylbicyclo[3.2.0]hept-6-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Phenylbicyclo[3.2.0]hept-6-ene involves its interaction with various molecular targets and pathways. For example, in carbene addition reactions, the compound undergoes insertion and rearrangement processes to form stable products . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A related compound with a similar bicyclic structure but different functional groups.
Bicyclo[3.2.0]hept-6-ene: Lacks the phenyl group, making it less complex and with different reactivity.
Uniqueness
6-Phenylbicyclo[3.2.0]hept-6-ene is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This uniqueness makes it valuable in the synthesis of more complex molecules and in various applications in research and industry.
Propriétés
Numéro CAS |
57293-41-1 |
|---|---|
Formule moléculaire |
C13H14 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
6-phenylbicyclo[3.2.0]hept-6-ene |
InChI |
InChI=1S/C13H14/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)13/h1-3,5-6,9,11-12H,4,7-8H2 |
Clé InChI |
IJRUNNJXWYDCCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=C(C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


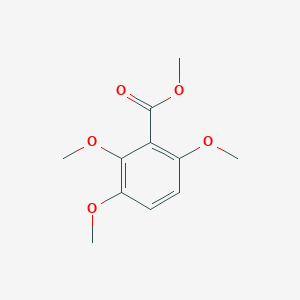
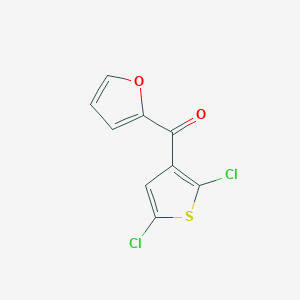
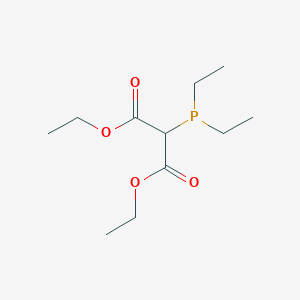
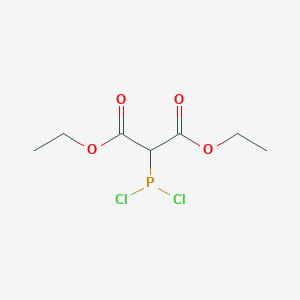

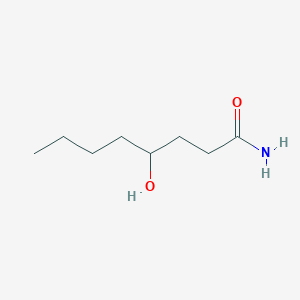

![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

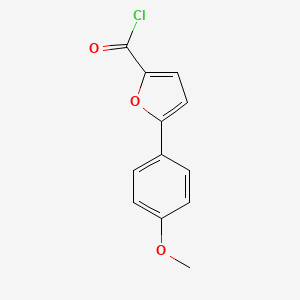
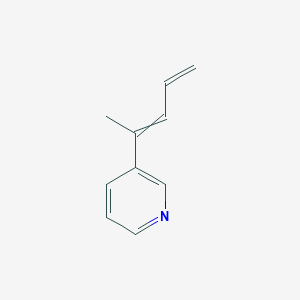
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)

